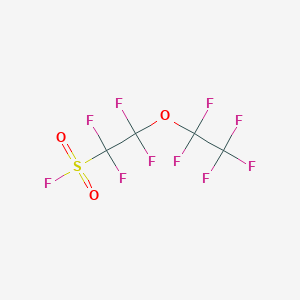

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹⁹F NMR (376 MHz, DMSO-d₆):

- -SO₂F group : A singlet at δ -43.2 ppm (integration: 1F).

- -CF₂- groups : Multiplets between δ -118.5 to -126.7 ppm (integration: 8F).

- -OCF₂CF₃ : A quintet at δ -81.4 ppm (J = 9.8 Hz, integration: 2F) and a triplet at δ -127.3 ppm (J = 13.2 Hz, integration: 3F).

¹H NMR : No observable signals due to full fluorination.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) and Raman Spectral Signatures

IR (cm⁻¹) :

- S=O asymmetric stretch : 1415 (strong).

- S=O symmetric stretch : 1160 (medium).

- C-F stretches : 1120–1250 (multiple peaks).

- C-O-C ether stretch : 985 (weak).

Raman (cm⁻¹) :

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

- Base peak : m/z 119 [CF₃CF₂O⁺].

- Key fragments :

- Molecular ion : [M]⁺- at m/z 318 (low abundance due to instability).

Table 2: Major Fragmentation Pathways

| Fragment Ion | Proposed Structure | Formation Mechanism |

|---|---|---|

| m/z 119 | CF₃CF₂O⁺ | Cleavage of C-O bond |

| m/z 169 | CF₂CF₂SO₂F⁺ | Loss of CF₃ group |

| m/z 85 | SO₂F⁺ | Sulfonyl fluoride dissociation |

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O3S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSPIQIRIUYUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382152 | |

| Record name | Perfluoro-2-ethoxyethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-78-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67990-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Novel Synthetic Method via Fluorinated Ethenyl Ether Intermediate

A recent study published in the Journal of Fluorine Chemistry (2025) by Uematsu et al. describes a novel synthetic method that involves the preparation of a closely related compound, 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride, which shares structural similarities and synthetic challenges with the target compound. This method utilizes:

- The formation of a fluorinated ethenyl ether intermediate.

- Controlled fluorination steps to achieve the tetrafluoro and pentafluoroethoxy substitutions.

- Introduction of the sulfonyl fluoride group under mild conditions to preserve the fluorinated ether moiety.

This approach emphasizes the use of Fourier Transform Infrared Spectroscopy (FTIR) to monitor reaction progress and confirm structural integrity of intermediates and final products.

Comparative Data Table of Key Preparation Parameters

| Preparation Parameter | Novel Synthetic Method (Uematsu et al.) | Antimony Halide Fluorination (Patent EP0300724A1) |

|---|---|---|

| Starting Materials | Fluorinated ethenyl ethers | Tetrahalogenoethanes or trihalogenoethylenes |

| Catalyst/Reagent | Fluorinating agents, sulfonyl fluoride precursors | Antimony pentahalides (SbClxFy), hydrogen fluoride |

| Reaction Temperature | Mild, ambient to moderate | 50-150°C |

| Reaction Monitoring | FTIR spectroscopy | Conventional chemical analysis |

| Product Purity Control | Spectroscopic confirmation | Separation by conventional purification techniques |

| Yield and Selectivity | High selectivity for sulfonyl fluoride group | Moderate to high, depending on substrate |

Analytical and Research Notes

- The novel synthetic method emphasizes the importance of intermediate characterization using FTIR to ensure the correct incorporation of fluorine atoms and sulfonyl fluoride groups.

- The antimony halide catalyzed fluorination provides a scalable and milder alternative to high-temperature hydrogenation or chromium oxide catalysis methods traditionally used for fluorinated ethanes.

- Both methods require careful handling of fluorinating agents and sulfonyl fluoride intermediates due to their reactivity and potential hazards.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the synthesis of fluorinated drugs. The presence of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of pharmaceutical agents. For instance:

- Case Study : Research indicates that fluorinated compounds can improve the bioavailability of certain drugs by increasing their lipophilicity and metabolic stability. This has been particularly noted in antiviral and anticancer drug development where enhanced efficacy is desired.

Material Science

In material science, this compound is used to create fluorinated polymers and surfactants:

- Polymer Synthesis : The incorporation of this sulfonyl fluoride into polymer matrices can enhance properties like hydrophobicity and thermal stability.

- Case Study : A study demonstrated that polymers synthesized with this compound exhibited improved resistance to solvents and high temperatures compared to non-fluorinated counterparts.

Environmental Applications

The compound's unique properties allow for its application in environmental remediation processes:

- Fluorinated Surfactants : These are employed in the removal of oil spills due to their ability to reduce surface tension and enhance the solubility of hydrocarbons.

- Case Study : Field tests showed that surfactants derived from this compound effectively mobilized contaminants in soil, facilitating their removal through washing techniques.

Data Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Pharmaceutical | Synthesis of fluorinated drugs for enhanced efficacy | Improved bioavailability in antivirals |

| Material Science | Development of fluorinated polymers with superior properties | Enhanced solvent resistance |

| Environmental Remediation | Use in surfactants for oil spill cleanup | Effective contaminant mobilization |

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride exerts its effects depends on the specific application. In biochemical studies, it may react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent functional group transformations. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1,2,2-Tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride

- CAS No.: 67990-78-7 (from )

- Molecular Formula : C₄HF₉O₃S

- Molecular Weight: 300.091 g/mol (monoisotopic mass: 299.950)

- Synonyms: Perfluoro(2-ethoxyethane)sulfonyl fluoride, CF₃CF₂OCF₂CF₂SO₂F ()

Structural Features :

This compound contains a fully fluorinated ethoxy group (pentafluoroethoxy) and a sulfonyl fluoride (-SO₂F) moiety. The high fluorine content confers exceptional thermal stability (boiling point: ~198°C) and chemical inertness (). The sulfonyl fluoride group is reactive toward hydrolysis, enabling conversion to sulfonic acid (-SO₃H) for applications in ion-conductive membranes ().

Table 1: Key Structural and Functional Comparisons

Key Differences and Research Findings

Reactivity and Functionalization: The iodo-substituted analog (CAS 104729-49-9) undergoes copper-mediated cross-coupling reactions for styrene functionalization, enabling polymerization into nanostructured membranes (). In contrast, the pentafluoroethoxy variant (target compound) lacks iodine, limiting its direct use in similar reactions but enhancing hydrolytic stability. The vinyl-substituted compound (CAS 29514-94-1) exhibits higher reactivity due to its unsaturated bond, making it suitable for co-polymerization with tetrafluoroethylene ().

Thermal and Physical Properties :

- The sulfonic acid derivative (C₄HF₈O₄S) has a higher boiling point (198°C) and water solubility (0.79 g/L at 25°C) compared to its sulfonyl fluoride precursors, which are hydrophobic ().

- The pentafluoroethoxy group in the target compound increases fluorine density, improving thermal stability and chemical resistance compared to analogs with fewer fluorines ().

Applications in Energy Technologies: The target compound’s sulfonyl fluoride group can be hydrolyzed to sulfonic acid (-SO₃H), critical for creating ion-conductive channels in fuel cell membranes (). Its iodo-substituted counterpart is used to synthesize comb-like ionomers with controlled morphology (). GenX (CAS 62037-80-3), a structurally related PFESA, shares similar applications but faces regulatory restrictions due to environmental persistence ().

Environmental and Regulatory Considerations: Perfluoroalkyl ether sulfonyl fluorides are under scrutiny as PFAS precursors. The target compound’s stability may lead to environmental persistence, akin to GenX ().

Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride (CAS Number: 113507-82-7) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties and potential biological impacts. This article explores the biological activity of this specific compound, including its pharmacological effects, toxicity profiles, and potential applications in various fields.

- Empirical Formula : C4HF9O4S

- Molecular Weight : 316.10 g/mol

- Structure : The compound features a sulfonyl fluoride group attached to a perfluorinated ether moiety. This structure contributes to its unique biological and chemical behavior.

Pharmacological Effects

Research indicates that PFAS can exhibit various biological activities due to their ability to interact with biological membranes and proteins. For this compound:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes due to their lipophilic nature.

- Enzyme Inhibition : There is evidence that certain PFAS can inhibit enzymes involved in lipid metabolism and other biochemical pathways. This inhibition can lead to altered metabolic processes in organisms.

Toxicity Profiles

The toxicity of this compound has not been extensively documented in literature; however, general trends observed in PFAS toxicity include:

- Endocrine Disruption : Many PFAS are known to interfere with endocrine function. This can result in reproductive and developmental issues in various species.

- Bioaccumulation : Due to their persistence in the environment and resistance to biodegradation, PFAS can accumulate in biological tissues over time. This bioaccumulation raises concerns regarding long-term exposure effects.

Study on Fluorinated Compounds

A study investigated the effects of fluorinated compounds on human cell lines. Results indicated that exposure to certain PFAS led to increased oxidative stress and apoptosis in liver cells. The study highlighted the need for further research on specific fluorinated compounds like this compound to understand their mechanisms of action and potential health risks .

Environmental Impact Study

An environmental study assessed the prevalence of various PFAS in water sources and their effects on aquatic life. It was found that exposure to PFAS resulted in altered reproductive behaviors in fish species. While specific data on our compound was limited, it underscores the ecological implications of similar fluorinated substances .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential disruption of microbial membranes leading to antimicrobial effects |

| Enzyme Inhibition | Possible interference with lipid metabolism enzymes |

| Endocrine Disruption | Risk of reproductive and developmental issues |

| Bioaccumulation | Persistence leading to accumulation in biological tissues |

| Oxidative Stress Induction | Increased oxidative stress leading to cell apoptosis |

Chemical Reactions Analysis

Polymerization Reactions

A primary industrial application involves its use as a monomer in fluoropolymer production. It copolymerizes with tetrafluoroethylene (TFE) to form specialized polymers with enhanced thermal and chemical stability .

Nucleophilic Substitution

The sulfonyl fluoride group reacts with nucleophiles, enabling functionalization for diverse applications:

Hydrolysis

Controlled hydrolysis yields sulfonic acids, critical in proton-exchange membranes:

Conditions : Acidic or basic aqueous media, 25–80°C .

Comparison with Similar Compounds

Key Research Findings

-

Thermal Stability : Decomposes above 200°C, releasing SO₂F₂ and perfluorinated fragments .

-

Radical Tolerance : Stable under radical polymerization conditions, enabling copolymer synthesis with TFE .

-

Biochemical Utility : Forms covalent adducts with serine hydrolases, aiding enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride?

- Methodological Answer : The compound is identified by CAS No. [104729-49-9] ( ) and molecular formula C₄HF₉O₃S ( ). Key properties include:

- Molecular weight: 300.091 g/mol (monoisotopic mass: 299.950269) ( ).

- Thermal transitions: Crystal-to-crystal phase changes at 150°C and isotropization at 218°C ( ).

- X-ray diffraction data confirms a layered crystal phase at room temperature with alternating hydrophilic/hydrophobic domains ( ).

Q. What are the primary synthesis routes for this compound, and how do their yields compare?

- Methodological Answer : Two main routes are documented:

Route A : Via tetrafluoroethylene and iodinated intermediates, yielding ~67% ( ).

Route B : Using tetrafluoroethylene, sulfolane derivatives, and iodine, yielding ~58% ( ).

- Optimization Tip : Route A is preferable for scalability, while Route B may require purification adjustments (e.g., fractional distillation) to mitigate byproducts .

Q. What safety protocols are critical when handling this fluorinated sulfonyl fluoride?

- Methodological Answer :

- PPE : Use nitrile gloves, face shields, and fluoropolymer-coated lab coats to prevent skin contact ().

- Storage : Store in PTFE-lined containers at ≤4°C to avoid hydrolysis ( ).

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration to prevent HF release ().

Advanced Research Questions

Q. How can synthesis yields be improved for iodinated intermediates used in membrane monomer production?

- Methodological Answer :

- Catalyst Optimization : Replace Zn with Pd/C in dehalogenation steps to reduce side reactions ( ).

- Gas Mixtures : Use F₂/N₂ (1:4 v/v) for fluorination, achieving ~90% yield ( ).

- Table : Comparative synthesis yields

| Step | Yield (Route A) | Yield (Route B) |

|---|---|---|

| Iodination | 90% | 85% |

| Fluorination | 85% | 78% |

| Final Purification | 80% | 70% |

| ( ) . |

Q. What methodologies validate its application in proton-exchange membranes (PEMs) for fuel cells?

- Methodological Answer :

- Copolymerization : React with tetrafluoroethylene to form Aquivion®-type membranes , achieving proton conductivity of 0.10 S/cm at 130°C ( ).

- Performance Testing : Use electrochemical impedance spectroscopy (EIS) to measure conductivity under humidified H₂/O₂ conditions ( ).

- Limitation : Degradation above 130°C necessitates crosslinking with polybenzimidazole for thermal stability ( ) .

Q. How do thermal transitions correlate with molecular self-organization in PFSA membranes?

- Methodological Answer :

- DSC Analysis : Detects a smectic liquid crystalline phase upon cooling (150–100°C), with domain alignment critical for ion-channel orientation ( ).

- X-ray Diffraction : Confirms a monoclinic unit cell (a = 12.3 Å, b = 8.1 Å) at 170°C, transitioning to orthorhombic at 25°C ( ).

- Simulation : Molecular dynamics (MD) models show entropy-driven disordering at >150°C ( ) .

Q. What analytical strategies address contradictions in reported degradation products of PFAS derivatives?

- Methodological Answer :

- LC-HRMS : Identify intermediates like 1,1,2,2-tetrafluoro-2-(perfluorohexyloxy)-ethane sulfonate ( ).

- Contradiction Resolution : Cross-validate using ¹⁹F NMR to distinguish hydrolysis byproducts from synthetic impurities ( ).

- Regulatory Compliance : Adhere to EPA PFAS reporting guidelines ( ) .

Q. How is this compound utilized in synthesizing fluorinated surfactants for nanostructured membranes?

- Methodological Answer :

- Copper-Mediated Coupling : React with 4-bromobenzaldehyde to form styrenated surfactants ( ).

- Microemulsion Polymerization : Use lyotropic phases (e.g., H₂O/NaCl/1-pentanol) to template ordered nanostructures ( ).

- Critical Parameter : Maintain pH >10 during sulfonate group neutralization to prevent fluorocarbon chain cleavage ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.